N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-lysine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-lysine is a complex peptide compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple amino acid residues linked together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as bacteria or yeast, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as threonine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: This reaction can occur at specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.
Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield free thiols.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the production of specialized enzymes or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter cellular signaling pathways, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: Another peptide with a similar structure but different amino acid composition.
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine: A peptide with a similar backbone but different side chains.
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and undergo various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
868046-90-6 |
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Molecular Formula |
C22H45N9O6 |
Molecular Weight |
531.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H45N9O6/c1-13(32)17(20(35)30-16(21(36)37)9-3-5-11-24)31-19(34)15(8-2-4-10-23)29-18(33)14(25)7-6-12-28-22(26)27/h13-17,32H,2-12,23-25H2,1H3,(H,29,33)(H,30,35)(H,31,34)(H,36,37)(H4,26,27,28)/t13-,14+,15+,16+,17+/m1/s1 |
InChI Key |
ZRCPMSWWIRFIFT-XAJHFOFHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
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